alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate)

Description

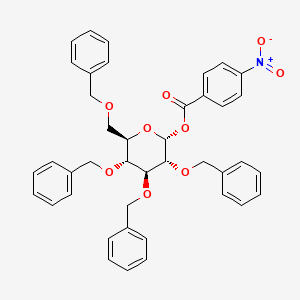

This compound is a benzylated glucose derivative with a 4-nitrobenzoate ester at the anomeric position. The four hydroxyl groups at positions 2, 3, 4, and 6 are protected by phenylmethyl (benzyl) groups, enhancing lipophilicity and altering solubility compared to native glucose . The 4-nitrobenzoate group introduces electron-withdrawing effects, influencing reactivity in glycosylation reactions. Synthesized via coupling reactions or esterification (e.g., condensation with tris(trimethylsilyl) phosphite ), it serves as a key intermediate in carbohydrate chemistry for generating glycosyl donors or enzyme inhibitors .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H39NO9/c43-40(34-21-23-35(24-22-34)42(44)45)51-41-39(49-28-33-19-11-4-12-20-33)38(48-27-32-17-9-3-10-18-32)37(47-26-31-15-7-2-8-16-31)36(50-41)29-46-25-30-13-5-1-6-14-30/h1-24,36-39,41H,25-29H2/t36-,37-,38+,39-,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTANGJQVDVKFH-ZWWYPIQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H39NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4196-36-5 | |

| Record name | α-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4196-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) typically involves multiple steps. The starting material is often alpha-D-glucopyranose, which undergoes a series of protection and substitution reactions. The benzyl groups are introduced through benzyl chloride in the presence of a base, such as sodium hydride. The nitrobenzoate group is then added using 4-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Reduction: Reduction can lead to the formation of sugar alcohols.

Substitution: Substitution reactions can result in the formation of various esters and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the construction of oligosaccharides and glycoproteins.

Biology: In biological research, alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) is used to study carbohydrate-protein interactions. It can be employed as a probe to investigate the binding specificity of lectins and other carbohydrate-binding proteins.

Medicine: . Its derivatives can be used as intermediates in the synthesis of pharmaceuticals, particularly those targeting carbohydrate-related diseases.

Industry: In the food industry, derivatives of this compound can be used as additives or flavor enhancers. Its unique chemical structure may also find applications in the production of biodegradable polymers and materials.

Mechanism of Action

The mechanism by which alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) exerts its effects depends on its specific application. In glycosylation reactions, it acts as a glycosyl donor, transferring the glucose moiety to acceptor molecules. The nitrobenzoate group can serve as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved would vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Benzylated Glucose Derivatives with Varied Anomeric Groups

*Calculated based on parent structure (C34H36O6, MW 540.6) + 4-nitrobenzoate (C7H4NO4, MW 167.0).

Key Differences :

Analogues with Different Protecting Groups

Functional Implications :

Stereoisomers and Epimers

Biological Activity

Alpha-D-Glucopyranose derivatives, particularly those modified with phenylmethyl and nitrobenzoate groups, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) can be represented by the following molecular formula:

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 570.65 g/mol

This compound features four phenylmethyl groups and a nitrobenzoate moiety attached to the glucopyranose structure, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of glucopyranose exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various bacterial strains and fungi. The presence of phenylmethyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anti-Cancer Properties

Studies have demonstrated that glucopyranose derivatives can exert anti-cancer effects through multiple mechanisms:

- Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

- Inhibition of Angiogenesis : Compounds like pentagalloyl glucose (PGG) have shown potential in inhibiting angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .

- Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest at various checkpoints (e.g., G1 and S phases), thus limiting cancer cell proliferation .

Anti-Diabetic Effects

Alpha-D-glucopyranose derivatives are also being investigated for their anti-diabetic properties. They may enhance glucose uptake in muscle cells by activating insulin receptors or mimicking insulin action. This is particularly relevant in the context of developing new treatments for Type 2 diabetes .

The biological activities of alpha-D-glucopyranose derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : These compounds may inhibit key metabolic enzymes involved in glucose metabolism and signal transduction pathways related to inflammation and cancer progression.

- Receptor Modulation : The ability to modulate receptor activity (e.g., insulin receptors) plays a crucial role in their pharmacological effects.

- Oxidative Stress Reduction : Many glucopyranose derivatives possess antioxidant properties that help mitigate oxidative stress, a contributing factor in various diseases including cancer and diabetes .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of phenylmethyl-modified glucopyranoses against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenylmethyl Glucopyranose | S. aureus | 50 µg/mL |

| Phenylmethyl Glucopyranose | E. coli | 75 µg/mL |

Case Study 2: Anti-Cancer Activity

In vitro studies on breast cancer cell lines demonstrated that alpha-D-glucopyranose derivatives induced apoptosis through caspase activation. The IC50 values for cell viability were recorded as follows:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Alpha-D-Glucopyranose Derivative | MCF-7 | 12.5 |

| Alpha-D-Glucopyranose Derivative | MDA-MB-231 | 15.0 |

Q & A

Basic: What synthetic strategies are employed to introduce the 4-nitrobenzoate group at the anomeric position?

The 4-nitrobenzoate group is introduced via selective protection of hydroxyl groups and activation of the anomeric center. Key steps include:

- Protection : Benzyl groups (O-(phenylmethyl)) are first introduced at positions 2,3,4,6 to block hydroxyl reactivity .

- Activation : The anomeric hydroxyl is activated using reagents like 4-nitrobenzoyl chloride in anhydrous pyridine or dichloromethane, forming the ester linkage .

- Purification : Column chromatography or recrystallization (e.g., ethanol) isolates the product, with yields typically ~75% under optimized conditions .

Basic: How is the purity and structure of the compound verified post-synthesis?

Methodological verification involves:

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., absence of unprotected hydroxyls at 2,3,4,6 and presence of benzyl/4-nitrobenzoate signals) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C34H36O6 for the benzyl-protected core) .

- X-ray Crystallography : Resolves anomeric configuration and spatial arrangement (e.g., orthorhombic crystal system with P212121 symmetry) .

Advanced: How do reaction conditions influence the stereochemical outcome at the anomeric center during synthesis?

The anomeric configuration (α/β) is controlled by:

- Solvent Polarity : Polar solvents (e.g., acetonitrile) favor β-anomers via stabilizing transition states, while non-polar solvents (e.g., toluene) favor α-forms .

- Catalysts : Lewis acids like BF3·Et2O promote β-selectivity by coordinating to the leaving group .

- Temperature : Lower temperatures (<0°C) stabilize kinetic α-products, while higher temperatures favor thermodynamic β-forms .

Advanced: What methodologies are recommended for analyzing conflicting data on the compound’s reactivity in glycosylation reactions?

Contradictions in reactivity (e.g., variable yields) require:

- Systematic Screening : Test solvents (DMF vs. THF), catalysts (AgOTf vs. TMSOTf), and temperatures .

- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to rationalize discrepancies .

Advanced: How does the 4-nitrobenzoate leaving group compare to other groups in glycosylation efficiency?

The 4-nitrobenzoate group enhances glycosylation due to:

- Electron-Withdrawing Effect : The nitro group stabilizes the oxocarbenium ion intermediate, accelerating reaction rates compared to acetyl or benzyl groups .

- Leaving Group Ability : Nitrobenzoate’s pKa (~1.0) facilitates departure under mild acidic conditions, outperforming less activated esters (e.g., acetate, pKa ~4.7) .

- Steric Effects : Bulky substituents (e.g., trityl) reduce efficiency, while nitrobenzoate balances reactivity and accessibility .

Basic: What are the safety considerations when handling this compound?

- Toxicity : Potential irritant to eyes/skin; use PPE (gloves, goggles) .

- Flammability : Benzyl groups increase flammability; store away from ignition sources .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste due to nitro groups .

Advanced: What techniques are optimal for characterizing the compound’s anomeric configuration?

- Polarimetry : Measures optical rotation (e.g., α-D configuration shows +52° in water) .

- NOESY NMR : Detects spatial proximity between anomeric protons and adjacent substituents .

- X-ray Diffraction : Resolves absolute configuration (e.g., α-anomers show axial 4-nitrobenzoate orientation) .

Advanced: How can researchers optimize the yield of glycosylation reactions using this compound as a donor?

- Catalyst Optimization : AgOTf (0.1 equiv.) in CH2Cl2 at -20°C improves yields to >85% .

- Donor-Acceptor Ratio : A 1.2:1 molar ratio minimizes side reactions .

- Moisture Control : Rigorous drying of solvents/reactants prevents hydrolysis of the nitrobenzoate group .

Advanced: What biological applications are emerging for this compound, and what limitations exist?

- Immunomodulation : Preliminary docking studies suggest interactions with pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

- Enzyme Inhibition : Potential as a glycosidase inhibitor due to structural mimicry of natural substrates .

- Limitations : Limited in vivo data and undefined metabolic pathways require further pharmacokinetic studies .

Basic: How is the solubility profile of this compound managed in organic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.